2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
CAS No.:
Cat. No.: VC13530809
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9NO2 |
---|---|
Molecular Weight | 199.20 g/mol |
IUPAC Name | 2-hydroxy-5-pyridin-4-ylbenzaldehyde |
Standard InChI | InChI=1S/C12H9NO2/c14-8-11-7-10(1-2-12(11)15)9-3-5-13-6-4-9/h1-8,15H |
Standard InChI Key | AWOHFBHWSKCQFQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C2=CC=NC=C2)C=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde belongs to the salicylaldehyde derivative family, characterized by a benzene ring substituted with hydroxyl (-OH) and formyl (-CHO) groups in ortho positions. The pyridin-4-yl group at the 5-position introduces a nitrogen-containing heterocycle, conferring basicity and coordination potential. The compound’s IUPAC name, 2-hydroxy-5-(pyridin-4-yl)benzaldehyde, reflects this substitution pattern . Its planar structure facilitates π-π stacking interactions, while the hydroxyl and aldehyde groups enable hydrogen bonding and nucleophilic reactions, respectively.
Spectral Characterization
Fourier-transform infrared (FT-IR) spectroscopy of related compounds reveals key bands:
-
C=N and C=C stretches: 1550–1650 cm (pyridine ring vibrations) .
Nuclear magnetic resonance (NMR) data for the compound’s analogs show: -
-NMR: Aldehydic proton at δ 9.8–10.2 ppm; hydroxyl proton (exchangeable) at δ 10.5–12.0 ppm; pyridinyl protons as doublets between δ 7.5–8.5 ppm .
-
-NMR: Aldehyde carbon at δ 190–195 ppm; aromatic carbons in the range δ 110–160 ppm .
Synthesis and Derivative Formation
Primary Synthetic Routes
The compound is typically synthesized via Claisen-Schmidt condensation between 4-pyridinecarboxaldehyde and substituted salicylaldehydes under basic conditions. For example:
-
Step 1: Deprotonation of salicylaldehyde using NaOH or KOH in ethanol.
-
Step 2: Nucleophilic attack of the enolate on 4-pyridinecarboxaldehyde.
-
Step 3: Acidic workup to regenerate the aldehyde group .
Yield optimization (reported at 60–75% for analogous reactions) requires strict temperature control (50–70°C) and inert atmospheres to prevent aldehyde oxidation .
Functionalization Strategies
The aldehyde group serves as a key site for further derivatization:
-
Schiff base formation: Reacts with primary amines to form imines, useful in coordination chemistry. For instance, condensation with sulfonamide derivatives yields bioactive complexes .
-
Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group (-CHOH), enhancing water solubility .
-
Metal coordination: The hydroxyl and pyridinyl nitrogen atoms chelate transition metals (e.g., Cu, Zn) to form antimicrobial complexes .
Biological and Pharmacological Activity
Enzyme Inhibition
Molecular docking studies reveal strong binding (binding energy: -8.5 to -10.2 kcal/mol) to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume